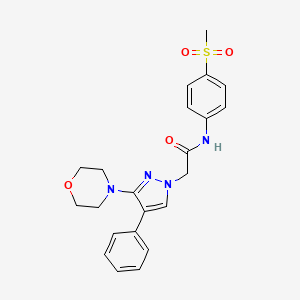

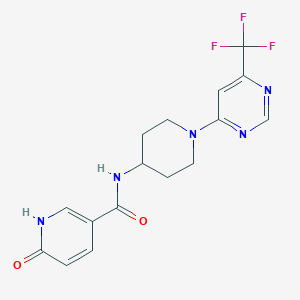

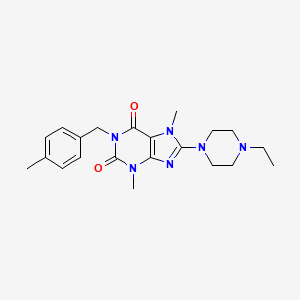

N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Research has shown that derivatives of the mentioned compound, incorporating the sulfamoyl moiety, exhibit promising antimicrobial and antifungal properties. A study highlighted the synthesis of novel heterocyclic compounds with sulfamoyl groups, demonstrating significant in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Darwish et al., 2014).

Coordination Complexes and Antioxidant Activity

Coordination complexes derived from pyrazole-acetamide derivatives have been synthesized and shown to display significant antioxidant activity. This indicates their potential application in combating oxidative stress-related diseases. The formation of these complexes and their antioxidant efficacy provide a foundation for further exploration in medicinal chemistry (Chkirate et al., 2019).

Cytotoxic Activities Against Cancer Cell Lines

Certain sulfonamide derivatives, related to the core structure of the discussed compound, have demonstrated potent cytotoxic activities against various cancer cell lines. This highlights their potential as lead compounds in the development of cancer therapeutics (Ghorab et al., 2015).

COX-2 and 5-LOX Inhibition for Anti-inflammatory Applications

Derivatives containing the pyrazole moiety, similar to the compound , have been designed based on celecoxib, focusing on their inhibitory activities against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This research provides insight into the structural requirements for dual inhibition, offering potential pathways for the development of anti-inflammatory drugs (Charlier et al., 2004).

Novel Derivatives for Toxicity Assessment and Biological Activities

Further studies have explored the synthesis of 1,3,4-oxadiazole and pyrazole novel derivatives, assessing their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation underscores the multifaceted biological activities of these compounds, opening avenues for their use in therapeutic applications (Faheem, 2018).

Modulation of Antibiotic Activity Against Multidrug Resistant Strains

The compound 4-(Phenylsulfonyl) morpholine, closely related to the discussed compound, has been evaluated for its antimicrobial modulating activity against multidrug-resistant strains. This study highlights the potential of sulfonamide derivatives in enhancing the efficacy of existing antibiotics, offering a strategy to combat antibiotic resistance (Oliveira et al., 2015).

Propiedades

IUPAC Name |

N-(4-methylsulfonylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-31(28,29)19-9-7-18(8-10-19)23-21(27)16-26-15-20(17-5-3-2-4-6-17)22(24-26)25-11-13-30-14-12-25/h2-10,15H,11-14,16H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACAIOZFCNTNKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2990626.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)

![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)

![1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2990641.png)